molecular formula C7H5BrF2O B1526931 1-Bromo-3,4-difluoro-2-methoxybenzene CAS No. 888318-22-7

1-Bromo-3,4-difluoro-2-methoxybenzene

Cat. No.: B1526931
CAS No.: 888318-22-7
M. Wt: 223.01 g/mol
InChI Key: DNXSLLIDTGLIHX-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O. It is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-2-methoxybenzene can be synthesized through several methods, including:

  • Halogenation: Starting from 3,4-difluoroanisole, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: A nucleophilic substitution reaction can be performed on 1-bromo-2,3,4-trifluorobenzene using methanol in the presence of a strong base like potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-difluoro-2-methoxybenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing 1,3,4-trifluoro-2-methoxybenzene.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-Bromo-3,4-difluoro-2-methoxybenzoic acid or 1-Bromo-3,4-difluoro-2-methoxyacetophenone.

  • Reduction: 1,3,4-trifluoro-2-methoxybenzene.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3,4-difluoro-2-methoxybenzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the synthesis of fragrances and other fine chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-3,4-difluoro-2-methoxybenzene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 1-Bromo-2,3,4-trifluorobenzene

  • 1-Bromo-3,4-difluorobenzene

  • 1-Bromo-2,4-difluoro-3-methoxybenzene

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXSLLIDTGLIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716672
Record name 1-Bromo-3,4-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888318-22-7
Record name 1-Bromo-3,4-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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